2,6-Pyrazinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyrazinedicarbonitrile is a heterocyclic dinitrile . It’s a solid substance with a molecular weight of 129.12 . The empirical formula is C7H3N3 .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, it can be synthesized by the reaction of amines and aldehydes or ketones in the presence of sodium methoxide . Another method involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide, ammonium chloride, and lithium chloride in anhydrous dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string N#Cc1cccc(n1)C#N . The InChI key is XNPMXMIWHVZGMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 123-127 °C (lit.) . It has a molecular weight of 129.12 . The density is predicted to be 1.25±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
2,6-Pyrazinedicarbonitrile serves as a key compound in the synthesis of various nitrogen-rich heterocycles. In research conducted by Ried and Tsiotis (1988), chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile were exchanged with amines to yield new pyrazinedicarbonitriles. These compounds were then used to form nitrogen-rich heterocycles upon treatment with hydrazine hydrate (Ried & Tsiotis, 1988).
Herbicidal Activity
Nakamura et al. (1984) synthesized phenyl- and propylamino-substituted 2-pyrazinecarbonitriles, including derivatives of 2,3-pyrazinedicarbonitriles. They evaluated the herbicidal activity of these compounds against barnyardgrass and broadleaf weeds, finding that the 6-phenyl-2-pyrazinecarbonitriles showed potent herbicidal properties (Nakamura, Ono, Segawa, & Takematsu, 1984).
Palladium-Catalyzed Reactions
Chen et al. (2023) developed an efficient synthesis method for unsymmetrical 2,6-disubstituted pyrazines using a palladium(II)-catalyzed cascade reaction. This method involved a C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation (Chen, Zhu, Wang, Yu, Zhang, & Chen, 2023).
Metal-Organic Frameworks and Gas Adsorption
Kar et al. (2012) synthesized a multifunctional porous metal-organic framework based on mixed-valence hexa-nuclear units using pyrazine. This compound showed remarkable selectivity in the adsorption of CO2 over N2, which could be attributed to the window flexibility of the pore structure (Kar, Haldar, Gómez‐García, & Ghosh, 2012).
Synthesis of Novel Heterocyclic Systems
Volovenko and Dubinina (2002) demonstrated that 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles could react with nucleophilic reagents to form novel heterocyclic systems such as 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Volovenko & Dubinina, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound undergoes biotransformation by rhodococcus erythropolis a4
Mode of Action
The mode of action of 2,6-Pyrazinedicarbonitrile involves its transformation into different compounds. Specifically, this compound is hydrated by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This transformation suggests that this compound interacts with its targets through a hydration reaction.
Biochemical Pathways
The transformation of this compound into 6-cyanopyridine-2-carboxamide suggests that it may be involved in the metabolic pathways of these compounds
Pharmacokinetics
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it is metabolized in the presence of rhodococcus erythropolis a4
Result of Action
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it may have an impact on the cells where this transformation occurs
Action Environment
It’s known that the transformation of this compound into 6-cyanopyridine-2-carboxamide is facilitated by rhodococcus erythropolis a4 , suggesting that the presence of this organism in the environment could influence the action of this compound.
properties
IUPAC Name |
pyrazine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNLQQGRYTCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.